4-Azido-1-chloro-2-(trifluoromethyl)benzene

Description

Chemical Nomenclature and Structural Identification

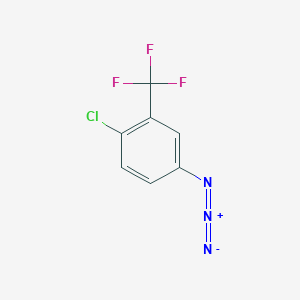

The systematic IUPAC name for this compound is 4-azido-1-chloro-2-(trifluoromethyl)benzene , reflecting the substituents’ positions on the benzene ring (Figure 1). Its molecular formula is C₇H₃ClF₃N₃ , with a molecular weight of 221.57 g/mol .

Structural Features:

- Azido group (–N₃) at position 4: This group confers high reactivity, enabling participation in cycloaddition reactions.

- Chloro group (–Cl) at position 1: An electron-withdrawing substituent that influences the ring’s electronic density.

- Trifluoromethyl group (–CF₃) at position 2: Enhances stability and modulates solubility through its strong electron-withdrawing effect.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 85862-78-8 | |

| Molecular Formula | C₇H₃ClF₃N₃ | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | 1.40 g/cm³ (estimated) |

Spectral Identification

While specific spectroscopic data (e.g., NMR, IR) for this compound is limited in public databases, analogous aromatic azides exhibit characteristic peaks:

Historical Context in Organoazide Chemistry

The synthesis and application of aromatic azides trace back to the 19th century, with Peter Griess’s pioneering work on phenyl azide . However, 4-azido-1-chloro-2-(trifluoromethyl)benzene represents a modern evolution in this field, driven by advances in halogenation and azide-introduction methodologies.

Key Developments:

Synthetic Methods :

- Classical routes involve diazotization of anilines followed by azide substitution . For example, chloroaniline derivatives are treated with sodium nitrite and hydrochloric acid to form diazonium salts, which react with sodium azide to yield the target compound .

- Modern approaches employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization .

Applications :

- Click Chemistry : The azide group enables rapid, selective conjugation with alkynes, forming triazole linkages for polymer and biomolecule labeling .

- Energetic Materials : Polyhalogenated azides like this compound are precursors to high-energy-density materials due to their nitrogen-rich composition .

Positional Isomerism in Polyhalogenated Aromatic Azides

Positional isomerism profoundly impacts the physicochemical and reactive properties of halogenated aromatic azides. For 4-azido-1-chloro-2-(trifluoromethyl)benzene, the spatial arrangement of substituents dictates electronic effects and steric interactions.

Comparative Analysis of Isomers:

| Isomer | Electronic Effects | Reactivity Trends |

|---|---|---|

| 4-Azido-1-chloro-2-CF₃ | –CF₃ and –Cl withdraw electrons | Enhanced stability, slower N₂ release |

| 3-Azido-1-chloro-2-CF₃ | –Cl ortho to –N₃ increases strain | Higher propensity for cyclization |

| 5-Azido-1-chloro-2-CF₃ | –N₃ para to –Cl reduces resonance | Accelerated Staudinger reactions |

Mechanistic Implications :

- Electron-Withdrawing Effects : The –CF₃ and –Cl groups reduce electron density at the azide site, stabilizing the molecule against thermal decomposition .

- Steric Hindrance : Ortho-substituted azides exhibit constrained rotation, favoring intramolecular reactions over intermolecular pathways .

Case Study : In a 2024 study, positional isomers of nitro-azido pyrazoles demonstrated divergent reactivity under nucleophilic conditions. For example, 5-azido-3,4-dinitropyrazole underwent rapid cyclization to tetrazole derivatives, whereas its 4-azido isomer formed stable salts . This highlights the critical role of substituent placement in directing reaction outcomes.

Properties

IUPAC Name |

4-azido-1-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-6-2-1-4(13-14-12)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDVTPMVJIOFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Using Sodium Azide

The most common and direct method to prepare 4-Azido-1-chloro-2-(trifluoromethyl)benzene involves treating the corresponding 4-chloro-1-chloro-2-(trifluoromethyl)benzene precursor with sodium azide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. This reaction replaces the chloro substituent with the azido group.

-

- Sodium azide (NaN₃) as the azide source.

- Solvent: DMF or DMSO.

- Temperature: Typically 60–120 °C.

- Reaction time: Several hours to ensure complete substitution.

Mechanism: The azide ion acts as a nucleophile, attacking the aromatic carbon bearing the chloro substituent, displacing chloride ion and forming the azido-substituted product.

Advantages: This method is straightforward, scalable, and widely used for aromatic azide synthesis.

Example: Similar procedures have been reported for related compounds such as 4-Azido-1-chloro-2-fluorobenzene, indicating the feasibility of this approach for trifluoromethyl-substituted analogs.

Multi-step Synthesis via Azidobenzaldehyde Intermediates

An alternative, more complex method involves the synthesis of azidobenzaldehyde derivatives followed by functional group transformations to introduce the trifluoromethyl and chloro substituents.

-

- Preparation of 2-azidobenzaldehyde derivatives.

- Conversion to N-(α-tosylbenzyl)formamide intermediates by treatment with formamide, chlorotrimethylsilane, and p-toluenesulfonic acid.

- Dehydration of these intermediates using phosphorus oxychloride and triethylamine to form isocyanide derivatives.

- Intramolecular cyclization under basic conditions to form benzotriazine derivatives.

Relevance: While this method is primarily used for synthesizing benzotriazine heterocycles, the intermediates and conditions provide insights into functional group manipulations involving azido and trifluoromethyl groups on aromatic rings.

Note: This approach is more suited for complex heterocyclic synthesis rather than direct preparation of 4-Azido-1-chloro-2-(trifluoromethyl)benzene but demonstrates the utility of azido-functionalized aromatic intermediates.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution of the chloro substituent by azide ions.

The choice of solvent and temperature critically impacts the reaction rate and yield; polar aprotic solvents like DMF and DMSO stabilize the azide ion and promote substitution.

Safety considerations are paramount when handling azides due to their potential explosiveness, especially aromatic azides.

Purification typically involves extraction and chromatographic techniques to isolate the azido-substituted product with high purity.

The azido group introduced serves as a versatile handle for further chemical transformations, including click chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-Azido-1-chloro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3), DMF or DMSO, elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

Substitution: Various substituted benzene derivatives.

Reduction: 4-Amino-1-chloro-2-(trifluoromethyl)benzene.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

Organic Synthesis

4-Azido-1-chloro-2-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for:

- The creation of diverse derivatives through substitution reactions.

- The synthesis of pharmaceuticals and specialty chemicals.

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to:

- Facilitate selective labeling of biomolecules through click chemistry, enhancing targeted drug delivery systems.

- Act as a precursor for various biologically active compounds.

Bioconjugation Techniques

The azido group enables:

- Specific bioconjugation with biomolecules, which is essential for developing targeted therapies.

- Applications in molecular imaging where stable triazole linkages can be formed with imaging agents.

Case Study 1: Drug Development

A study highlighted the use of 4-Azido-1-chloro-2-(trifluoromethyl)benzene in synthesizing novel anticancer agents. The azido functionality allowed researchers to attach pharmacophores selectively, leading to compounds with enhanced efficacy against cancer cells.

Case Study 2: Molecular Imaging

Research demonstrated the utility of this compound in developing imaging agents for positron emission tomography (PET). The azide's reactivity facilitated the incorporation of radioactive isotopes, allowing for precise tracking of biological processes in vivo.

Mechanism of Action

The mechanism of action of 4-Azido-1-chloro-2-(trifluoromethyl)benzene depends on the specific application and reaction it is involved in. Generally, the azido group is highly reactive and can participate in various chemical transformations. In bioconjugation, the azido group can react with alkynes in a copper-catalyzed cycloaddition to form stable triazole linkages. This reaction is often used to label or modify biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-azido-1-chloro-2-(trifluoromethyl)benzene, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights :

Halogen Substitution (Cl vs. Br) :

- The bromine analog (4-azido-1-bromo-2-(trifluoromethyl)benzene ) exhibits a higher molecular weight (266.02 g/mol) due to bromine’s atomic mass . Bromine’s superior leaving-group ability may enhance reactivity in nucleophilic aromatic substitution compared to chlorine, making it valuable in cross-coupling reactions .

Azido Group Position: The positional isomer 2-azido-1-chloro-4-(trifluoromethyl)benzene shifts the azido group to the meta position relative to -CF₃.

Trifluoromethyl Placement :

- 1-Azido-2-(trifluoromethyl)benzene lacks the chlorine substituent, simplifying the structure but reducing steric and electronic complexity. This may limit its utility in multi-step syntheses requiring precise functionalization .

Reactivity and Stability :

- The azido group in all analogs confers photolability and utility in Huisgen cycloaddition (click chemistry). However, the presence of -CF₃ and halogens (-Cl, -Br) modulates electron-withdrawing effects, impacting reaction rates and byproduct formation .

Applications: The chlorine-substituted parent compound is prioritized in pharmaceutical R&D due to balanced reactivity and stability . Bromine derivatives are niche, often reserved for specialized catalysis or materials science . Positional isomers remain underexplored but offer avenues for novel reaction pathways .

Research Findings and Implications

- Synthetic Utility : 4-Azido-1-chloro-2-(trifluoromethyl)benzene’s trifluoromethyl group enhances metabolic stability in drug candidates, while the azido group enables bioorthogonal labeling .

- Environmental Impact : Chlorinated derivatives are less environmentally persistent than brominated ones, aligning with green chemistry trends .

Biological Activity

4-Azido-1-chloro-2-(trifluoromethyl)benzene (CAS No. 85862-78-8) is an organic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical pathways, and relevant case studies.

Chemical Structure

The compound features an azido group (-N₃), a chloro group (-Cl), and a trifluoromethyl group (-CF₃) attached to a benzene ring. This combination of functional groups contributes to its chemical reactivity and biological interactions.

The biological activity of 4-Azido-1-chloro-2-(trifluoromethyl)benzene is primarily attributed to its ability to interact with various biological targets, influencing cellular processes.

Target Proteins:

- Enzymes: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to DNA repair mechanisms.

- Receptors: It may also interact with cellular receptors, altering signal transduction pathways.

Mode of Action:

The azido group can undergo photochemical reactions, leading to the formation of reactive intermediates that can modify proteins or nucleic acids. This reactivity is critical in understanding its potential as a therapeutic agent.

Biochemical Pathways

4-Azido-1-chloro-2-(trifluoromethyl)benzene influences several biochemical pathways:

- DNA Damage Response: The compound's interaction with DNA repair enzymes suggests it may play a role in modulating the cellular response to DNA damage.

- Cell Cycle Regulation: By affecting key regulatory proteins, it may induce cell cycle arrest or apoptosis in certain cell types.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Activity:

- A study demonstrated that 4-Azido-1-chloro-2-(trifluoromethyl)benzene exhibits cytotoxic effects on cancer cell lines by inducing apoptosis through DNA damage pathways .

- In vitro assays showed significant inhibition of cell proliferation in breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications .

-

Protein Interaction Studies:

- Activity-based protein profiling (ABPP) revealed that the compound can covalently modify specific cysteine residues in target proteins, impacting their function .

- Structural analysis indicated that the trifluoromethyl group enhances binding affinity to certain targets compared to non-fluorinated analogs .

- Metabolic Studies:

Data Table: Summary of Biological Activities

Pharmacokinetics

Understanding the pharmacokinetics of 4-Azido-1-chloro-2-(trifluoromethyl)benzene is essential for evaluating its therapeutic potential:

- Absorption: The compound is expected to have moderate absorption characteristics due to its lipophilic nature.

- Distribution: Its distribution within tissues is influenced by the presence of the trifluoromethyl group, which may enhance membrane permeability.

- Metabolism: Initial studies suggest that it undergoes metabolic transformations primarily through cytochrome P450 enzymes.

- Elimination: The compound's elimination half-life needs further investigation to establish dosing regimens for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Azido-1-chloro-2-(trifluoromethyl)benzene?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). For example, sodium azide (NaN₃) reacts with a chlorinated precursor (e.g., 1-chloro-4-fluoro-2-(trifluoromethyl)benzene) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–120°C). Reaction optimization focuses on solvent choice, temperature, and azide stoichiometry to maximize yield and purity .

Q. How is the molecular structure of 4-Azido-1-chloro-2-(trifluoromethyl)benzene characterized?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and electronic environments.

- X-ray Crystallography : Determines bond lengths/angles (e.g., C-N₃ bond ~1.13 Å) and spatial arrangement of substituents .

- Infrared (IR) Spectroscopy : Identifies the azide stretch (~2100 cm⁻¹) and C-Cl/F vibrations .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The azide group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for constructing heterocycles or bioconjugates. The chloro and trifluoromethyl groups enhance electrophilicity, facilitating cross-coupling reactions (Suzuki, Buchwald-Hartwig) in drug discovery .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 4-Azido-1-chloro-2-(trifluoromethyl)benzene?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates:

- Electrostatic Potential Maps : Highlights electron-deficient regions (azide, Cl) for nucleophilic attack.

- Frontier Molecular Orbitals (HOMO/LUMO) : Predicts sites for electrophilic/nucleophilic interactions.

- Example: The LUMO of the azide group (-N₃) is highly reactive toward strained alkynes in click chemistry .

Q. How do substituent positions affect reactivity compared to structural isomers?

- Methodological Answer : Comparative studies show:

- Positional Isomers : Moving the azide group to meta positions reduces electrophilicity due to steric hindrance from the trifluoromethyl group.

- Substituent Effects : Electron-withdrawing groups (Cl, CF₃) activate the benzene ring for SNAr but deactivate it for Friedel-Crafts reactions.

- Table 1 : Reactivity Comparison of Isomers

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

- Methodological Answer : Derivatization with fluorinated reagents (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) enhances detection via HPLC-MS/MS. Key steps:

- Sample Preparation : Solid-phase extraction (SPE) to isolate the compound from complex mixtures.

- Derivatization Conditions : Optimize pH (~8–10) and temperature (25–40°C) to ensure complete reaction .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for azide substitution?

- Methodological Answer : Variations arise from:

- Solvent Purity : Trace water in DMF hydrolyzes azides, reducing yields. Use molecular sieves for anhydrous conditions.

- Temperature Control : Higher temperatures (>120°C) promote side reactions (e.g., decomposition of NaN₃).

- Validation : Replicate reactions with in situ IR monitoring of the azide peak (~2100 cm⁻¹) to track progress .

Q. Why do computational models sometimes conflict with experimental reactivity data?

- Methodological Answer : Discrepancies stem from:

- Solvent Effects : Gas-phase DFT models ignore solvation, which stabilizes transition states.

- Dynamic Effects : Static calculations miss entropy changes (e.g., rotational barriers in click reactions).

- Mitigation : Use implicit solvation models (e.g., PCM) or hybrid QM/MM approaches for accuracy .

Safety and Stability

Q. What precautions are critical when handling 4-Azido-1-chloro-2-(trifluoromethyl)benzene?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.